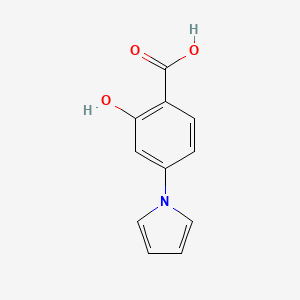

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-4-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a pyrrol-1-yl group, and the hydrogen atom at the 2-position is replaced by a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrole under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of 2-keto-4-pyrrol-1-yl-benzoic acid.

Reduction: Formation of 2-hydroxy-4-pyrrol-1-yl-benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-Hydroxy-4-pyrrol-1-yl-benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid involves its interaction with various molecular targets. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, while the pyrrol-1-yl group can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-4-(2,5-dimethylpyrrol-1-yl)benzoic acid

- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid

- 2-chloro-5-pyrrol-1-yl-benzoic acid

Uniqueness

2-Hydroxy-4-pyrrol-1-yl-benzoic acid is unique due to the presence of both a hydroxyl group and a pyrrol-1-yl group on the benzoic acid scaffold. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.

Actividad Biológica

2-Hydroxy-4-pyrrol-1-yl-benzoic acid, also known as HPABA, is an organic compound characterized by its unique structure, which includes a pyrrole ring and a hydroxyl group adjacent to a carboxylic acid. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉NO₃. Its structural features include:

- Pyrrole Ring : Contributes to the compound's reactivity and biological activity.

- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.

- Carboxylic Acid Group : Provides acidic properties that can influence binding to enzymes and receptors.

Antibacterial Activity

HPABA has demonstrated significant antibacterial properties. In various studies, it has been evaluated against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : HPABA derivatives showed potent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Comparison with Controls : The MIC of HPABA was notably lower than that of standard antibiotics like ciprofloxacin, indicating its potential as an effective antibacterial agent.

Antitubercular Activity

Research has indicated that HPABA exhibits promising antitubercular activity against Mycobacterium tuberculosis. Some derivatives have shown MIC values as low as 5 µM, suggesting strong efficacy against this pathogen . The mechanism may involve inhibition of essential bacterial enzymes, disrupting metabolic processes critical for bacterial survival.

The biological activity of HPABA is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : HPABA is known to inhibit key enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase, which are crucial for DNA synthesis and fatty acid metabolism in bacteria .

- Binding Affinity : The presence of the hydroxyl group enhances the compound's ability to form hydrogen bonds with target enzymes, increasing its binding affinity and potency.

Comparative Analysis with Similar Compounds

To understand the uniqueness of HPABA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Pyrrolidinobenzoyl chloride | Contains a pyrrolidine instead of pyrrole | More stable but less reactive than pyrrole variants |

| Salicylic Acid | Hydroxyl and carboxylic groups on benzene | Lacks the pyrrole ring, limiting biological activity |

| 4-Aminobenzoic Acid | Amino group instead of pyrrole | Different mechanism of action in biological systems |

The presence of the pyrrole ring in HPABA contributes significantly to its distinct reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have focused on synthesizing derivatives of HPABA to enhance its biological activity:

- Synthesis of Hydrazide Analogs : A series of hydrazide analogs derived from HPABA were synthesized and evaluated for antibacterial properties. Some exhibited excellent activity against both Gram-positive and Gram-negative strains .

- Pyrrole Derivatives : Research on pyrrole-based compounds has led to the discovery of new derivatives that show enhanced antitubercular activity, indicating the potential for developing new therapeutic agents based on the HPABA structure .

Propiedades

IUPAC Name |

2-hydroxy-4-pyrrol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBHHIRDQQZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.